2-Ethylbutylmagnesium bromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;3-methanidylpentane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSKLDQPUOCGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([CH2-])CC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68506-84-3 | |
| Record name | 2-Ethyl-1-butyl-magnesiumbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Mechanistic Aspects of 2 Ethylbutylmagnesium Bromide
Methodologies for Grignard Reagent Preparation
Conventional Synthetic Routes to Alkylmagnesium Bromides
Grignard reagents, with the general formula R-Mg-X, are conventionally synthesized by reacting an organic halide (RX) with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). iitk.ac.inwikipedia.org The reactivity of the organic halide follows the order R-I > R-Br > R-Cl > R-F, with alkyl bromides being a common choice. adichemistry.com The reaction is initiated on the surface of the magnesium metal. utexas.edu This process involves the transfer of an electron from magnesium to the organic halide, leading to the formation of a radical anion which then fragments to form an alkyl radical and a halide ion. utexas.edursc.org
RX + Mg → RMgX iitk.ac.in
Ethereal solvents are crucial as they stabilize the Grignard reagent by coordinating to the magnesium atom. wikipedia.orgutexas.edu The reaction is sensitive to moisture and air, which can rapidly decompose the reagent. wikipedia.org To initiate the reaction, activating agents like iodine, methyl iodide, or 1,2-dibromoethane (B42909) are often used to clean the passivating layer of magnesium oxide from the metal surface. wikipedia.org
Specific Considerations for 2-Ethylbutylmagnesium Bromide Synthesis
The synthesis of this compound follows the conventional method, where 1-bromo-2-ethylbutane (B1346692) is reacted with magnesium turnings in an appropriate ether solvent, like diethyl ether or THF. The branched nature of the alkyl group in this compound can present certain challenges. Steric hindrance might slow down the reaction rate compared to linear alkyl halides. Furthermore, β-hydride elimination is a potential side reaction for alkyl Grignard reagents with hydrogen atoms on the β-carbon, which can lead to the formation of an alkene and magnesium hydride.
In some applications, such as in certain catalytic asymmetric reactions, this compound has been used to achieve high yields and enantioselectivities. rsc.orgresearchgate.net For instance, in the copper(I)-catalyzed asymmetric 1,2-addition to α-methyl α,β-unsaturated ketones, the use of (2-ethylbutyl)magnesium bromide resulted in the desired product with high yield and enantiomeric ratio. rsc.orgresearchgate.net
| Reactant | Reagent | Solvent | Product |
| 1-Bromo-2-ethylbutane | Magnesium | Diethyl ether or THF | This compound |
Fundamental Reaction Mechanisms of Alkyl Grignard Reagents
Nucleophilic Addition Pathways
Grignard reagents are potent nucleophiles due to the polarized carbon-magnesium bond, which imparts a carbanionic character to the organic group. utexas.edu A primary reaction pathway for Grignard reagents is the nucleophilic addition to carbonyl compounds like aldehydes and ketones. iitk.ac.inpressbooks.pub The reaction proceeds through the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.orgyoutube.com
This attack forms a tetrahedral alkoxide intermediate. pressbooks.pubyoutube.com Subsequent protonation of this intermediate, typically by adding a weak acid in a separate workup step, yields an alcohol. iitk.ac.inpressbooks.pub The addition of a Grignard reagent to an aldehyde produces a secondary alcohol, while addition to a ketone yields a tertiary alcohol. pressbooks.pub For example, the reaction of ethylmagnesium bromide with butan-2-one results in the formation of 3-methylpentan-3-ol after hydrolysis. doubtnut.com
General Reaction Scheme: RMgX + R'COR'' → RR'R''COMgX RR'R''COMgX + H₃O⁺ → RR'R''COH + Mg(OH)X
Transmetalation Processes in Catalyzed Reactions
Transmetalation is a key step in many transition metal-catalyzed cross-coupling reactions involving Grignard reagents. numberanalytics.comacs.org In these reactions, the organic group from the Grignard reagent is transferred to the transition metal catalyst, forming a new organometallic species. numberanalytics.com This process is fundamental to reactions like the Kumada-Corriu, Negishi, and Sonogashira couplings. numberanalytics.com
The mechanism generally involves the reaction of the Grignard reagent with a transition metal halide. numberanalytics.com For example, in a rhodium-catalyzed reaction, the Grignard reagent reacts with a Rh(I) complex to form a Rh(I)-aryl intermediate, which can then undergo further reaction steps like oxidative addition and reductive elimination to form the final coupled product. beilstein-journals.org The stereochemistry of the transmetalation step, whether it proceeds with retention or inversion of configuration at the carbon center, is a critical aspect of these reactions. acs.org
Catalytic Cycle Steps:
Oxidative Addition: The transition metal catalyst reacts with an organic halide. numberanalytics.comnih.gov
Transmetalation: The Grignard reagent transfers its organic group to the transition metal complex. numberanalytics.comnih.gov
Reductive Elimination: The coupled product is formed, and the catalyst is regenerated. numberanalytics.combeilstein-journals.org
Influence of Magnesium Halide Exchange Equilibria
In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.orgwikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org
2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org
The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halogen, the solvent, and the temperature. wikipedia.org In ethereal solvents like diethyl ether, the equilibrium generally favors the alkylmagnesium halide. wikipedia.org However, the addition of dioxane can shift the equilibrium to the right by precipitating the magnesium halide-dioxane complex. wikipedia.org This equilibrium is significant as the different species present (RMgX, R₂Mg, and MgX₂) can exhibit different reactivities, thereby influencing the outcome of a Grignard reaction. caltech.edu Computational studies have shown that the solvent plays a crucial role in the mechanism of this exchange. acs.org
| Species | Formula | Role in Equilibrium |
| Alkylmagnesium Halide | RMgX | Main species in ether |
| Dialkylmagnesium | R₂Mg | Product of disproportionation |
| Magnesium Halide | MgX₂ | Product of disproportionation |
Advanced Applications in Stereoselective Organic Synthesis
Catalytic Asymmetric Addition to Carbonyl Compounds
The catalytic asymmetric addition of organometallic reagents to carbonyl compounds stands as one of the most efficient methods for synthesizing valuable chiral alcohols. rug.nl While Grignard reagents are among the most common organometallic reagents, their high reactivity has historically presented challenges for catalytic enantioselective applications, often leading to racemic products from uncatalyzed background reactions. rug.nlmmu.ac.uk However, recent advancements in catalysis have enabled the successful use of reagents like 2-ethylbutylmagnesium bromide in highly stereocontrolled additions to carbonyl functionalities.
Enantioselective 1,2-Addition to α,β-Unsaturated Ketones
A significant breakthrough has been the development of catalytic systems that direct the overwhelming 1,4-selectivity typical of copper(I) catalysts towards a highly enantioselective 1,2-addition to α,β-unsaturated ketones (enones). researchgate.net This allows for the direct synthesis of chiral tertiary allylic alcohols, which are important structural motifs. researchgate.net
The success of the enantioselective 1,2-addition is highly dependent on the structure of the α,β-unsaturated ketone substrate. Research has shown that the presence and nature of a substituent at the α-position of the enone are crucial for both chemoselectivity and enantioselectivity. rug.nl
Specifically, α-methyl substituted enones have proven to be excellent substrates. researchgate.net In a study utilizing a copper(I)-catalyst system, the addition of this compound to an α-methyl substituted enone proceeded with 95% yield and an enantiomeric ratio (e.r.) of 96:4. researchgate.net Generally, increasing the steric bulk of the substituents on the ketone substrate leads to higher enantioselectivity. mmu.ac.ukresearchgate.net For instance, α-bromo-substituted ketones react with β-branched Grignard reagents to yield products with excellent enantiopurity (typically >90% ee) and high yields (>90%). rug.nl Conversely, the absence of an α-substituent (X = H) results in a dramatic decrease in both the yield of the 1,2-addition product and the enantioselectivity of the reaction. rug.nl
| Ketone Substrate Type | Grignard Reagent | Catalyst System | Yield | Enantioselectivity (e.r. or ee) | Reference |
| α-Methyl Enone | This compound | CuBr·SMe₂ / Ligand L5 | 95% | 96:4 e.r. | rsc.org, researchgate.net |
| α-Br-Unsaturated Ketone | β-Branched Grignards | Copper(I)-phosphine | >90% | >90% ee | rug.nl |
| Unsubstituted Enone (α-H) | β-Branched Grignards | Copper(I)-phosphine | Low | Low | rug.nl |
The structure of the Grignard reagent itself is a key determinant of enantioselectivity. A consistent finding across multiple studies is the superior performance of β-branched Grignard reagents compared to their linear or less sterically hindered counterparts. rug.nlrug.nl Reagents such as this compound, isobutylmagnesium bromide, and (cyclohexylmethyl)magnesium bromide consistently provide products with high enantiomeric excesses. rug.nlrsc.org
In contrast, linear Grignard reagents like ethylmagnesium bromide or n-butylmagnesium bromide typically result in significantly lower enantioselectivities. rug.nlrug.nl The use of methylmagnesium bromide often results in recovered starting material, while phenylmagnesium bromide may lead to a racemic 1,2-addition product. rug.nlresearchgate.net This trend underscores the critical role of the steric bulk at the β-position of the Grignard reagent in achieving effective stereoinduction within the chiral catalyst's environment. rug.nlresearchgate.net For example, in the copper-catalyzed addition to α-bromo-substituted benzylidenacetone, the use of this compound resulted in 94% ee. rug.nl
Asymmetric Alkylation of Enolisable Aryl Alkyl Ketones
The catalytic asymmetric alkylation of enolisable ketones using highly reactive Grignard reagents represents a significant challenge due to competing side reactions like enolization and reduction. rug.nlnih.gov Despite these hurdles, copper(I)-phosphine based catalytic systems have been successfully applied to the alkylation of aryl alkyl ketones. rug.nlrug.nl This methodology provides access to valuable chiral benzylic tertiary alcohols in high yields and with good to excellent enantioselectivities, with no detectable traces of uncatalyzed reaction, reduction, or enolization products. rug.nl
Good to excellent enantioselectivities and yields have been reported for the addition of the β-branched this compound to a variety of acetophenone (B1666503) derivatives. rug.nl The reaction scope includes a broad spectrum of substituted acetophenones. rug.nl As with enone substrates, β-branched Grignard reagents are essential for achieving high enantioselectivity in these systems, while linear Grignard reagents afford products with only moderate enantiomeric excess. rug.nl
Formation of Chiral Tertiary Alcohols
The primary products of the successful 1,2-addition of Grignard reagents like this compound to ketones are chiral tertiary alcohols. nih.gov The methodologies described above provide efficient routes to both chiral tertiary allylic alcohols (from α,β-unsaturated ketones) and chiral tertiary benzylic alcohols (from aryl alkyl ketones). rug.nlresearchgate.net
The development of new biaryl chiral ligands has enabled the preparation of highly enantioenriched tertiary alcohols with enantiomeric excesses up to 95%. nih.gov These catalytic systems have proven effective for the addition of both alkyl and aryl Grignard reagents to a range of ketones, demonstrating the versatility of the approach in constructing complex chiral structures. nih.gov
Ligand Design and Chiral Catalyst Systems for Enantiocontrol
The success of these asymmetric transformations hinges on the design of the chiral catalyst system, which typically consists of a copper(I) salt and a chiral phosphine (B1218219) ligand. rug.nlresearchgate.net Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂) is a commonly used precursor for the active catalyst. researchgate.netrsc.org
The choice of the chiral ligand is paramount for achieving high enantiocontrol. Diphosphine ligands, particularly those from the Josiphos family, have been shown to be highly effective. For instance, the combination of CuBr·SMe₂ with (R)-N-methyl-N-(diphenylphosphino)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, known as reversed-Josiphos (L5 or L8a), has been successfully used in the 1,2-addition of this compound to enones. researchgate.netrsc.org Another effective system employs the Cu(I)-rev-Josiphos L9 catalyst. rug.nl More recently, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been designed to expand the scope of these reactions. nih.gov
The solvent also plays a critical role in the reaction's outcome. Ethereal solvents are standard, with tert-butyl methyl ether (tBuOMe) and diethyl ether (Et₂O) often being the solvents of choice, as they have been shown to provide better chemo- and enantioselectivity compared to tetrahydrofuran (B95107) (THF). rug.nlrsc.orgtecnalia.com Reactions are typically conducted at low temperatures, such as -78 °C, to maximize selectivity. rug.nlrsc.org
Copper(I)-Based Catalytic Systems
Copper(I) catalysts have proven highly effective in mediating the addition of this compound to various substrates, particularly in achieving high regioselectivity and enantioselectivity. rug.nlwikipedia.org The combination of a copper(I) salt, such as copper(I) bromide-dimethyl sulfide complex (CuBr·SMe2), with a chiral ligand creates a catalytic system capable of directing the nucleophilic attack of the Grignar-d reagent. rsc.org
Research has shown that copper(I)-based catalytic systems can overcome the inherent tendency of Grignard reagents to undergo 1,2-addition to α,β-unsaturated ketones. rug.nlrug.nl Instead, these systems promote the desired 1,4-conjugate addition, a crucial transformation in the synthesis of complex organic molecules. rug.nlwikipedia.org For instance, the copper-catalyzed addition of this compound to α-methyl substituted α,β-unsaturated ketones has been shown to proceed with high efficiency. researchgate.net
The success of these catalytic systems is attributed to the formation of an organocopper intermediate, which exhibits different reactivity and selectivity compared to the original Grignard reagent. wikipedia.orgharvard.edu This intermediate is key to controlling the reaction pathway and achieving the desired stereochemical outcome.
Chiral Ligands in Asymmetric Induction
The enantioselectivity of copper-catalyzed additions of this compound is critically dependent on the structure of the chiral ligand employed. rsc.orgnih.govnih.gov Chiral diphosphine ligands, particularly those with a ferrocenyl backbone like Josiphos-type ligands, have demonstrated remarkable success in inducing high levels of asymmetry. rsc.org
In the copper-catalyzed 1,2-addition of this compound to α-substituted α,β-unsaturated ketones, the use of a specific chiral ferrocenyl-based diphosphine ligand (L5) resulted in the formation of the corresponding tertiary allylic alcohol with a high enantiomeric ratio (e.r.) of 96:4 and in 95% yield. researchgate.net This highlights the profound influence of the ligand in creating a chiral environment around the copper center, which in turn dictates the facial selectivity of the Grignard addition. nih.gov
A fascinating phenomenon known as asymmetric amplification has been observed in these systems. When using scalemic (non-enantiopure) mixtures of certain chiral diphosphine ligands, the enantioselectivity of the product can be significantly higher than the enantiomeric excess of the ligand itself. rug.nl For example, in the addition of this compound to α-bromo-substituted benzylidenacetone, using a supernatant from a scalemic mixture of a chiral diphosphine ligand (with an initial enantiomeric excess as low as 20%) can still yield the product with 94% enantiomeric excess. rug.nl This effect is attributed to the differential solubility of the racemic and enantiopure copper complexes. rug.nl
| Substrate | Chiral Ligand | Product | Enantiomeric Ratio (e.r.) | Yield (%) |
| α-Methyl-α,β-unsaturated ketone | ent-L5 | (-)-(E)-5-Ethyl-2-methyl-1-phenylhept-1-en-3-ol | 98:2 | 92 |
| α-Bromo-substituted benzylidenacetone | Scalemic diphosphine | Chiral alcohol | 94% ee | N/A |
Table 1: Examples of Asymmetric Induction with this compound
Titanium-Promoted Catalytic Enantioselective Additions
Titanium-based catalytic systems, often employing TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, have also been utilized for the enantioselective addition of Grignard reagents, including this compound. sigmaaldrich.comethz.ch These systems typically require a stoichiometric amount of a titanium alkoxide, such as titanium tetraisopropoxide (Ti(OiPr)₄), to facilitate the reaction. rug.nlmmu.ac.uk
The role of the titanium reagent is to undergo transmetalation with the Grignard reagent, forming a more reactive and selective organotitanium species. sigmaaldrich.commmu.ac.uk The chiral TADDOL ligand, coordinated to the titanium center, then directs the enantioselective addition to the carbonyl substrate. sigmaaldrich.comethz.chbeilstein-journals.org While effective, these methods often necessitate a large excess of the titanium reagent. researchgate.net Titanium-based Lewis acids have been shown to catalyze the α-fluorination of β-ketoesters, and when combined with TADDOL ligands, can produce enantiomerically enriched products. beilstein-journals.org This principle extends to the addition of organometallic reagents to carbonyls. sigmaaldrich.comnih.govnih.gov
Regioselectivity in Grignard Additions
The regiochemical outcome of the addition of this compound to α,β-unsaturated carbonyl compounds is a critical aspect, with the reaction potentially yielding either the 1,2-addition or the 1,4-addition (conjugate addition) product. libretexts.org
Control of 1,2- vs. 1,4-Addition
In the absence of a catalyst, Grignard reagents like this compound often favor 1,2-addition to α,β-unsaturated ketones. rug.nlrug.nl However, the use of copper(I) catalysts dramatically shifts the selectivity towards 1,4-addition. rug.nlwikipedia.orgharvard.edu This change is a cornerstone of modern synthetic strategy, enabling the formation of β-substituted ketones. rug.nl
The choice of catalyst and reaction conditions is paramount in controlling this regioselectivity. For instance, while copper(I) systems with certain phosphine ligands strongly favor 1,4-addition, specific ligand and substrate combinations can be tuned to achieve high 1,2-selectivity. rsc.orgrug.nl In one study, a copper(I)-phosphine based catalytic system led to the 1,2-addition product in 97% yield with only 1% of the 1,4-addition product being formed. rug.nl
| Catalyst System | Substrate Type | Predominant Product |
| None | α,β-Unsaturated Ketone | 1,2-Addition |
| Copper(I) Halide | α,β-Unsaturated Ketone | 1,4-Addition |
| Copper(I)/Diphosphine Ligand | α,β-Unsaturated Ketone | 1,2-Addition (in specific cases) |
Table 2: Control of Regioselectivity in the Addition of this compound
Complex Induced Proximity Effects (CIPE)
The concept of Complex Induced Proximity Effect (CIPE) can play a significant role in directing the regioselectivity of Grignard reactions. nih.govbenthamopenarchives.com This effect arises from the pre-coordination of the Grignard reagent to a functional group on the substrate, which then directs the nucleophilic addition to a nearby site. nih.govstackexchange.com
While direct evidence for CIPE in the context of this compound additions is not extensively detailed in the provided search results, the underlying principle of intramolecularly-directed reactions is well-established in organometallic chemistry. benthamopenarchives.com For instance, the presence of a coordinating group on a substrate can influence the stereochemical and regiochemical outcome of a reaction by bringing the reagent and the reactive site into close proximity within a transient complex. stackexchange.com
Chemoselectivity in Competition with Enolization and Reduction
A significant challenge in the addition of Grignard reagents to enolizable ketones is the competition from side reactions, namely enolization (deprotonation) and reduction. rug.nlmmu.ac.uktecnalia.com this compound, being a β-branched Grignard reagent, is susceptible to acting as a base, leading to enolization, or as a reducing agent via β-hydride transfer. rug.nlmmu.ac.uk
The choice of catalyst, solvent, and reaction conditions is crucial to suppress these undesired pathways and favor the desired 1,2-addition. tecnalia.com Copper(I)-phosphine catalytic systems have been shown to be effective in minimizing enolization and reduction, leading to high yields of the desired tertiary alcohols. rug.nltecnalia.com In some cases, the addition of Lewis acids can enhance the chemoselectivity by activating the ketone towards nucleophilic attack, thereby outcompeting the side reactions. rug.nl For instance, in the addition to aryl alkyl ketones, a copper(I) catalyst with a Josiphos-type ligand resulted in high yields and enantioselectivities with no detectable traces of reduction or enolization products. rug.nl
Reactivity Modulation and Environmental Factors
Influence of Solvent Systems on Reactivity and Selectivity
The choice of solvent is a critical parameter in Grignard reactions, affecting the solubility, aggregation state, and ultimately the nucleophilicity of the reagent. For 2-ethylbutylmagnesium bromide, ethereal solvents are standard, but the specific ether used can lead to notable differences in reaction outcomes.
Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran (B95107), MTBE)
Ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE) are essential for stabilizing the Grignard reagent through coordination to the magnesium center. sigmaaldrich.com This solvation is crucial for the formation and reactivity of this compound.
Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions, diethyl ether has a relatively low boiling point and provides good solubility for many Grignard reagents.
Tetrahydrofuran (THF): THF is a more polar and stronger Lewis basic ether than diethyl ether, leading to the formation of monomeric Grignard species. This can enhance the reactivity of the Grignard reagent.
Methyl tert-butyl ether (MTBE): As a less coordinating solvent compared to THF and diethyl ether, MTBE can influence the aggregation state of the Grignard reagent. tecnalia.com Due to the steric hindrance of its bulky tert-butyl group, MTBE is a poor Lewis base and is less prone to forming explosive peroxides upon storage compared to other ethers. tecnalia.com In some catalytic systems, less solvating ethers such as MTBE have been shown to provide superior results in terms of enantioselectivity. tecnalia.com
Impact on Regio- and Enantioselectivity
The solvent can play a pivotal role in directing the selectivity of reactions involving this compound, particularly in stereoselective transformations. For instance, in copper-catalyzed asymmetric additions, the choice of solvent can be as critical as the chiral ligand itself.
In the context of the copper(I)/rev-Josiphos catalyzed enantioselective 1,2-addition of Grignard reagents to ketones, the use of β-branched reagents like this compound is essential for achieving high levels of enantioselectivity. tecnalia.comrug.nl Research has shown that good to excellent enantioselectivities and yields can be obtained in the addition of this compound to a variety of acetophenone (B1666503) derivatives. tecnalia.com
Table 1: Copper/rev-Josiphos Catalyzed Enantioselective 1,2-Addition of this compound to Acetophenone Derivatives tecnalia.com
| Entry | Acetophenone Derivative | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Acetophenone | 2-phenyl-4-ethyl-2-hexanol | 95 | 86 |
| 2 | 4'-Methylacetophenone | 2-(p-tolyl)-4-ethyl-2-hexanol | 92 | 87 |
| 3 | 4'-Methoxyacetophenone | 2-(4-methoxyphenyl)-4-ethyl-2-hexanol | 93 | 88 |
| 4 | 4'-Fluoroacetophenone | 2-(4-fluorophenyl)-4-ethyl-2-hexanol | 96 | 85 |
| 5 | 3'-(Trifluoromethyl)acetophenone | 2-(3-(trifluoromethyl)phenyl)-4-ethyl-2-hexanol | 94 | 89 |
| 6 | 2'-Methylacetophenone | 2-(o-tolyl)-4-ethyl-2-hexanol | 85 | 92 |
Reaction conditions involved the use of a copper(I) salt and a rev-Josiphos chiral ligand.
Effect of Co-reagents and Additives
The reactivity profile of this compound can be further fine-tuned by the introduction of co-reagents and additives. These substances can interact with the Grignard reagent or the substrate, leading to enhanced selectivity and reactivity.
Role of Lewis Acids (e.g., Lanthanum Trichloride-Lithium Chloride Complex)
Lewis acids are frequently employed to enhance the electrophilicity of the carbonyl carbon in additions of Grignard reagents, thereby promoting the desired reaction and suppressing side reactions like enolization. A particularly effective additive is the soluble lanthanum trichloride-lithium chloride complex (LaCl₃·2LiCl). sigmaaldrich.com This complex can attenuate the basicity of Grignard reagents, leading to a powerful method for the selective 1,2-addition to ketones that are otherwise prone to enolization. sigmaaldrich.com The use of LaCl₃·2LiCl often results in improved yields and cleaner reactions. sigmaaldrich.com
A specific application involves the reaction of this compound with benzyl (B1604629) 4-oxopiperidine-1-carboxylate in the presence of the LaCl₃-2LiCl complex in THF, which proceeds to the desired tertiary alcohol.
Table 2: Effect of LaCl₃·2LiCl on the Addition of Grignard Reagents to Enolizable Ketones sigmaaldrich.com
| Entry | Ketone | Grignard Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Methylcyclohexanone | MeMgBr | No Additive | 5 |
| 2 | 2-Methylcyclohexanone | MeMgBr | LaCl₃·2LiCl | 91 |
| 3 | 2-Methylcyclohexanone | PhMgBr | No Additive | 45 |
| 4 | 2-Methylcyclohexanone | PhMgBr | LaCl₃·2LiCl | 94 |
| 5 | Propiophenone | EtMgBr | No Additive | 30 |
| 6 | Propiophenone | EtMgBr | LaCl₃·2LiCl | 89 |
This table illustrates the general utility of LaCl₃·2LiCl in improving yields for Grignard additions to enolizable ketones, a principle applicable to reactions with this compound.
Synergistic Effects with Zinc Chloride
Transmetalation of a Grignard reagent with a metal salt like zinc chloride (ZnCl₂) generates a new organometallic species, in this case, an organozinc reagent. This process can have a profound synergistic effect on the reactivity. Organozinc reagents are generally less basic and less reactive than their Grignard counterparts, which can be advantageous in preventing side reactions. nii.ac.jp
The addition of ZnCl₂ to a Grignard reaction can lead to the in-situ formation of organozinc species or ate complexes (e.g., [R₃Zn]⁻[MgCl]⁺), which exhibit modified reactivity. nii.ac.jp For instance, the addition of n-butylmagnesium chloride to acetophenone shows a significant increase in the yield of the tertiary alcohol product when zinc chloride is present, demonstrating a clear synergistic effect. nii.ac.jp This principle allows for highly selective alkylations of ketones that are otherwise challenging with Grignard reagents alone. nii.ac.jp
Table 3: Influence of ZnCl₂ on the Addition of n-BuMgCl to Acetophenone nii.ac.jp
| Entry | Reagents | Conditions | Yield of Tertiary Alcohol (%) |
|---|---|---|---|
| 1 | n-BuMgCl (1.2 equiv) | -78 °C, 2 h | 58 |
| 2 | n-BuMgCl (1.3 equiv) + ZnCl₂ (0.1 equiv) | 0 °C, 2 h | 92 |
| 3 | n-BuMgCl (3.3 equiv) + ZnCl₂ (1.1 equiv) | 0 °C, 2 h | 95 |
This table demonstrates the synergistic effect of ZnCl₂ on Grignard additions to ketones, a strategy that can be applied to modulate the reactivity of this compound.
Theoretical and Computational Studies
Mechanistic Elucidation through Computational Chemistry
Computational chemistry, particularly density functional theory (DFT), has become a cornerstone in elucidating the intricate mechanisms of Grignard reactions. rsc.orgnih.govacs.org These studies have moved beyond the simplistic view of a monomeric "RMgX" species, acknowledging the complex solution-state behavior involving the Schlenk equilibrium, which includes dimeric and higher oligomeric forms. rsc.orgacs.org
The reaction between a Grignard reagent and a carbonyl compound is now understood to proceed through several potential pathways, including a polar, four-centered mechanism and a single-electron transfer (SET) mechanism. nih.govacs.org Computational models have been instrumental in dissecting these competing pathways. For instance, DFT calculations have shown that the reaction of methylmagnesium chloride with formaldehyde (B43269) can proceed via a dimeric Grignard reagent, where the carbonyl compound coordinates to one magnesium atom, and the alkyl group from the adjacent magnesium participates in the C-C bond formation. nih.gov
The nature of the alkyl group on the Grignard reagent and the substrate significantly influences the operative mechanism. nih.gov Bulky alkyl groups, like the 2-ethylbutyl group, can sterically hinder the concerted polar pathway, potentially favoring a stepwise SET mechanism. nih.gov This involves the transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair. acs.orgnih.gov The subsequent steps then involve the collapse of this radical pair to form the final product.
Computational studies have also highlighted the crucial role of solvent molecules, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, in stabilizing the various species in solution and participating directly in the reaction mechanism. rsc.orgacs.orgresearchgate.net The coordination of solvent molecules to the magnesium center influences the aggregation state of the Grignard reagent and the energetics of the transition states. acs.org
Recent advancements, such as ab initio molecular dynamics (AIMD), allow for an even more realistic simulation of the reaction environment by explicitly including solvent molecules and exploring the dynamic conformational space of the reactants. rsc.orgacs.org These methods have been pivotal in understanding which species present in the complex Grignard solution are the most reactive and what factors favor one mechanistic pathway over another. rsc.org
Modeling of Transition States in Asymmetric Reactions
A significant area of focus for computational studies is the modeling of transition states in asymmetric Grignard additions. researchgate.netnih.gov When a Grignard reagent adds to a prochiral ketone or aldehyde, a new stereocenter is created, and predicting the stereochemical outcome is of paramount importance in organic synthesis. fiveable.menumberanalytics.com
Computational models, such as the Felkin-Anh model, provide a framework for predicting the stereoselectivity of nucleophilic additions to carbonyl compounds. wikipedia.org These models are based on the steric interactions in the transition state, favoring the approach of the nucleophile from the least hindered face. wikipedia.org However, for more complex systems, and particularly for reactions involving allylic Grignard reagents, these simple models may not be sufficient. nih.gov
DFT calculations can provide detailed three-dimensional structures of the transition states, allowing for a quantitative analysis of the energetic factors that determine the stereochemical outcome. researchgate.netrsc.org For example, in the addition of Grignard reagents to maleimides, computational studies have been used to investigate the transition state, suggesting the formation of a tetra-coordinated magnesium complex. researchgate.net
In the context of 2-ethylbutylmagnesium bromide, its β-branched structure is a key feature influencing stereoselectivity. rug.nltecnalia.com In copper-catalyzed asymmetric additions to acetophenone (B1666503) derivatives, β-branched Grignard reagents like this compound have been shown to provide good enantioselectivities, whereas linear Grignard reagents result in lower stereoselectivity. rug.nltecnalia.com Computational modeling can help to rationalize these experimental observations by comparing the transition state energies for the formation of the different stereoisomers.
The table below illustrates hypothetical energy differences calculated for competing transition states in a generic asymmetric addition of this compound, highlighting how computational data can be used to predict the major product.
| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| TS-R (leading to R-enantiomer) | 0.0 | Major |
| TS-S (leading to S-enantiomer) | 2.5 | Minor |
Note: The data in this table is illustrative and intended to demonstrate the application of computational chemistry. Actual values would be derived from specific DFT calculations for a given reaction.
Prediction of Regioselectivity and Stereochemical Outcomes
Beyond stereoselectivity, computational chemistry is also a powerful tool for predicting the regioselectivity of Grignard additions, particularly in reactions with substrates that offer multiple electrophilic sites, such as α,β-unsaturated carbonyl compounds. rug.nlacs.org These substrates can undergo either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition.
Computational studies can map out the potential energy surfaces for both the 1,2- and 1,4-addition pathways, allowing for a prediction of the favored product based on the calculated activation barriers. rug.nl The presence of catalysts, such as copper salts, can dramatically alter the regioselectivity, and computational models can help to elucidate the role of the catalyst in directing the reaction to a specific pathway. rug.nlwikipedia.org
For instance, in the reaction of Grignard reagents with epoxides, which results in ring-opening, the regioselectivity is a critical consideration. organicchemistrytutor.com The reaction typically proceeds via an SN2-like mechanism, with the nucleophile attacking the less substituted carbon atom. organicchemistrytutor.com Computational modeling can be used to confirm this preference by calculating the activation energies for attack at each of the epoxide carbons.
The stereochemical outcome of epoxide opening, which proceeds with inversion of configuration, can also be rationalized and predicted using computational methods. organicchemistrytutor.com By modeling the backside attack of the Grignard reagent on the epoxide, the resulting stereochemistry of the alcohol product can be determined.
The following table provides a hypothetical example of how computational data could be used to predict the regioselectivity of the reaction of this compound with a generic α,β-unsaturated ketone.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| 1,2-Addition | 15.2 | Minor Product |
| 1,4-Conjugate Addition | 12.8 | Major Product |
Note: This data is for illustrative purposes. The actual outcome can be influenced by various factors, including the specific substrate and reaction conditions.
Advanced Synthetic Transformations Utilizing 2 Ethylbutylmagnesium Bromide
Synthesis of Complex Organic Intermediates
2-Ethylbutylmagnesium bromide is a versatile reagent for the construction of complex organic molecules. Its primary role is to introduce the 2-ethylbutyl group into a substrate, a key step in the synthesis of more elaborate structures. nordmann.global This is frequently accomplished through nucleophilic addition to carbonyl compounds and through metal-catalyzed cross-coupling reactions.
A significant application of this compound is in the synthesis of chiral alcohols through its addition to aldehydes and ketones. libretexts.org These reactions, when catalyzed by chiral ligands, can proceed with high enantioselectivity, yielding optically active alcohols that are valuable intermediates in the pharmaceutical industry. rug.nlmmu.ac.uk For instance, the addition of this compound to α-bromo-substituted benzylidenacetone, in the presence of a copper catalyst and a chiral diphosphine ligand, produces the corresponding tertiary allylic alcohol with up to 94% enantiomeric excess. mmu.ac.ukrug.nl This level of stereocontrol is crucial for the synthesis of biologically active molecules.
The reagent is also employed in the synthesis of tertiary alcohols from esters, where two equivalents of the Grignard reagent add to the ester to form the product. libretexts.org A notable example is the reaction with benzyl (B1604629) 4-oxopiperidine-1-carboxylate in the presence of a lanthanum trichloride-lithium chloride complex, which yields 4-(2-ethylbutyl)piperidin-4-ol, an intermediate for potential S1PR2 receptor analogues. nih.gov
Cross-coupling reactions, which form a carbon-carbon bond between two different organic fragments, represent another major application. wikipedia.org While specific examples detailing the use of this compound in well-known named cross-coupling reactions are not prevalent in the reviewed literature, the general principle of its participation in palladium-catalyzed cross-coupling with aryl or vinyl halides is an established strategy for creating complex organic intermediates. organic-chemistry.orgnih.gov
Table 1: Examples of Complex Organic Intermediates Synthesized Using this compound
| Starting Material | Product | Reaction Type | Research Finding |
|---|---|---|---|
| α-Bromo-substituted benzylidenacetone | Chiral tertiary allylic alcohol | Catalytic Asymmetric 1,2-Addition | Achieved up to 94% enantiomeric excess with a copper catalyst and chiral ligand. mmu.ac.ukrug.nl |
| Benzyl 4-oxopiperidine-1-carboxylate | 4-(2-Ethylbutyl)piperidin-4-ol | Nucleophilic Addition | Intermediate for potential S1PR2 receptor analogues. nih.gov |
Functionalization of Heterocyclic Scaffolds
The introduction of alkyl groups onto heterocyclic rings is a critical transformation in medicinal chemistry, as it can significantly modulate the biological activity of the parent molecule. osti.govnih.gov this compound serves as a nucleophilic source of the 2-ethylbutyl group for the functionalization of various heterocyclic systems. beilstein-journals.org
The direct functionalization of nitrogen-containing heterocycles is a key area of research. nih.gov While the direct reaction of Grignard reagents with some heterocycles can be challenging, metal-catalyzed C-H activation provides a powerful alternative. osti.govbohrium.com For example, rhodium-catalyzed reactions have been developed for the alkylation of pyridines and other nitrogen heterocycles. nih.gov Although a specific example using this compound was not found in the provided search results, the methodology is general for various Grignard reagents.
The functionalization of thiophenes, another important class of heterocycles, is also achievable. researchgate.net Palladium-catalyzed direct arylation of thiophenes has been reported, and Grignard reagents like 2-thienylmagnesium bromide are used to create more complex thiophene (B33073) derivatives. researchgate.netsigmaaldrich.com The reaction of this compound with a brominated thiophene, in a Kumada-style cross-coupling, would be a standard method to produce 2-(2-ethylbutyl)thiophene.
Table 2: Potential Functionalization of Heterocyclic Scaffolds with this compound
| Heterocyclic Scaffold | Potential Product | Reaction Type | Research Context |
|---|---|---|---|
| Pyridine | 2-(2-Ethylbutyl)pyridine | Rhodium-Catalyzed C-H Alkylation | General methodology for alkylating pyridines with Grignard reagents. nih.gov |
| Thiophene | 2-(2-Ethylbutyl)thiophene | Palladium-Catalyzed Cross-Coupling | Standard method for functionalizing thiophenes. researchgate.net |
Generation of Novel Polymeric Materials (from a research perspective)
From a research standpoint, Grignard reagents like this compound are explored as initiators in polymerization reactions. smolecule.com Their ability to initiate the polymerization of certain monomers opens avenues for creating new polymeric materials with tailored properties.
One area of investigation is the use of Grignard reagents in the ring-opening polymerization of cyclic esters, such as ε-caprolactone, to produce biodegradable polyesters like poly(ε-caprolactone) (PCL). researchgate.net While ethylmagnesium bromide has been studied for this purpose, the principles can be extended to other Grignard reagents. researchgate.net The initiation mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl group of the cyclic ester, leading to ring opening and the start of polymer chain growth.
Furthermore, organomagnesium compounds, including Grignard reagents, are utilized as components of catalyst systems for olefin polymerization. google.com.nagoogle.com For instance, they can be used in conjunction with transition metal compounds, such as titanocene (B72419) derivatives, for the hydrogenation of isoprene (B109036) polymers. google.com In some cases, compounds like ethylbutylmagnesium are mentioned as part of the catalyst composition for producing olefin block copolymers. google.com
The use of Grignard reagents can also be found in the synthesis of functional polymers. For example, they can be used to create macromonomers which are then polymerized to form graft copolymers. sigmaaldrich.com This approach allows for the precise design of polymer architectures.
Table 3: Research Applications of this compound in Polymer Science
| Polymerization Type | Monomer/Polymer | Role of this compound | Research Focus |
|---|---|---|---|
| Ring-Opening Polymerization | ε-Caprolactone | Potential Initiator | Synthesis of biodegradable polyesters. researchgate.net |
| Olefin Polymerization | Olefins (e.g., propylene, 1-butene) | Component of Catalyst System | Production of polyolefins and block copolymers. google.com.nagoogle.comgoogle.com |
Comparative Analysis with Other Organometallic Reagents
Grignard Reagents vs. Organolithium Reagents
Grignard reagents and organolithium reagents are two of the most widely used classes of organometallics in organic synthesis for the formation of carbon-carbon bonds. libretexts.org While they often achieve similar transformations, they exhibit crucial differences in their reactivity and selectivity.
The primary distinction lies in the polarity of the carbon-metal bond, which is a direct consequence of the electronegativity difference between carbon and the metal. Lithium is less electronegative than magnesium, resulting in a more polar and more ionic carbon-lithium bond compared to the carbon-magnesium bond in Grignard reagents. lookchem.commsu.edu This increased ionic character makes the carbon atom in organolithium compounds more nucleophilic and significantly more basic than in their Grignard counterparts. youtube.comnih.gov
Consequently, organolithium reagents are generally more reactive than Grignard reagents. youtube.com This heightened reactivity allows them to participate in reactions where Grignard reagents might be sluggish or unreactive. For instance, organolithium reagents can react with a wider range of electrophiles and are potent enough to deprotonate even weakly acidic protons, a property less pronounced in Grignard reagents. libretexts.orgnih.gov However, this high reactivity can also be a disadvantage, leading to a lower degree of chemoselectivity and a greater propensity for side reactions. Grignard reagents, being slightly less reactive, often provide better selectivity and are more tolerant of certain functional groups.
| Characteristic | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |
|---|---|---|
| Metal Electronegativity (Pauling Scale) | 1.31 (Mg) | 0.98 (Li) |
| C-Metal Bond Polarity | Moderately Polar Covalent | Highly Polar / More Ionic Character lookchem.com |
| Relative Reactivity | High | Very High (Generally > Grignard) youtube.com |
| Basicity | Strong Base | Very Strong Base (Generally > Grignard) nih.gov |
| Reaction with Water | Rapid protonation to form alkane libretexts.org | Rapid protonation to form alkane libretexts.org |
| Selectivity | Generally more chemoselective | Less chemoselective due to high reactivity |
Grignard Reagents vs. Organozinc and Organoaluminum Reagents
When compared to organozinc and organoaluminum reagents, Grignard reagents again occupy a distinct position in terms of reactivity and selectivity.
Organozinc Reagents: These compounds are notably less reactive than Grignard reagents. The carbon-zinc bond is less polar than the carbon-magnesium bond, rendering the organic group less nucleophilic. This reduced reactivity makes organozinc reagents more tolerant of sensitive functional groups within the same molecule, such as esters and ketones, which would readily react with Grignard reagents. This property allows for high chemoselectivity in reactions like the Reformatsky reaction and Negishi coupling, where they are valued for their ability to react selectively at a desired site without affecting other functional groups. wikipedia.org
Organoaluminum Reagents: Trialkylaluminum compounds are highly reactive, often pyrophoric organometallics that can act as potent Lewis acids. goettingen-research-online.dewikipedia.org The behavior of organoaluminum compounds is shaped by the polarity of the C-Al bond and the strong Lewis acidity of the three-coordinate aluminum species. goettingen-research-online.de Their reactions with certain electrophiles, such as carbon dioxide, are similar to those of Grignard reagents. goettingen-research-online.de However, their utility is particularly pronounced in other areas, such as olefin polymerization where they serve as essential co-catalysts (Ziegler-Natta catalysis), a role not characteristic of Grignard reagents. acs.org The reactivity of trialkylaluminum compounds can also be influenced by steric factors; for instance, trimethylaluminum (B3029685) shows a greater extent of reaction compared to the bulkier triethylaluminum (B1256330) in reactions with silica (B1680970) surfaces.
| Characteristic | Grignard Reagents (R-MgX) | Organozinc Reagents (R₂Zn, R-ZnX) | Organoaluminum Reagents (R₃Al) |
|---|---|---|---|
| Relative Reactivity | High | Moderate / Low (Less reactive than Grignards) wikipedia.org | High to Very High (Pyrophoric) wikipedia.org |
| Nature of Reagent | Strong Nucleophile, Strong Base | Soft Nucleophile, Weak Base | Strong Nucleophile, Strong Lewis Acid goettingen-research-online.de |
| Functional Group Tolerance | Limited | Good | Variable, highly reactive with protic groups goettingen-research-online.de |
| Key Applications | Addition to carbonyls, epoxides | Reformatsky reaction, Negishi coupling, Simmons-Smith reaction | Ziegler-Natta polymerization, carboalumination goettingen-research-online.deacs.org |
Comparative Reactivity and Selectivity Profiles with Related Branched Grignard Reagents
The reactivity of a Grignard reagent is significantly influenced by the steric hindrance around the nucleophilic carbon atom. For branched alkyl groups, increased substitution near the carbon-magnesium bond generally leads to a decrease in the rate of reaction. This is due to the increased difficulty for the bulky nucleophile to approach the electrophilic center of the substrate. acs.org
The structure of 2-ethylbutylmagnesium bromide features branching at the β-carbon (the second carbon from the magnesium atom). This is distinct from reagents with α-carbon branching, such as isopropylmagnesium bromide or sec-butylmagnesium bromide.
Research on the relative reactivities of various Grignard reagents in their reaction with 2-methoxy-1-nitronaphthalene (B3031550) has established a clear reactivity order. This study demonstrated that reactivity is not solely dependent on the class of the alkyl group (primary, secondary) but on a combination of steric and electronic factors that favor a single-electron transfer (s.e.t.) mechanism. The observed order of reactivity was:
i-C₃H₇ > PhCH₂ ≃ C₂H₅ > PhCH₂CH₂ > CH₃
This order shows that the secondary isopropyl Grignard reagent is more reactive than primary Grignard reagents like ethyl and methyl in this specific reaction. While this compound was not included in this particular study, its structure allows for an informed estimation of its reactivity. As a primary Grignard reagent (the magnesium is attached to a -CH₂- group), its reactivity in nucleophilic additions would be expected to be higher than that of more sterically hindered secondary (e.g., sec-butyl) or tertiary (e.g., tert-butyl) Grignard reagents. However, the branching at the β-position in the 2-ethylbutyl group introduces more steric bulk than a simple straight-chain primary Grignard like n-butylmagnesium bromide. msu.edu
In reactions where steric hindrance is a dominant factor, such as nucleophilic addition to a crowded ketone, the reactivity of branched Grignard reagents typically decreases as branching increases. goettingen-research-online.deacs.org For highly hindered substrates, bulky Grignard reagents may favor alternative reaction pathways, such as acting as a base to deprotonate the substrate or acting as a reducing agent, rather than performing a nucleophilic addition. goettingen-research-online.de Therefore, the reactivity of this compound represents a balance between the inherent high reactivity of a primary Grignard reagent and the moderating effect of steric bulk originating from β-branching.
| Grignard Reagent | Structure | Alkyl Type | Relative Reactivity |
|---|---|---|---|
| Isopropylmagnesium bromide | (CH₃)₂CH-MgBr | Secondary (α-branched) | Highest |
| Ethylmagnesium bromide | CH₃CH₂-MgBr | Primary | High |
| Methylmagnesium bromide | CH₃-MgBr | Methyl | Lowest |
| This compound | CH₃CH₂(CH₂CH₃)CH-MgBr | Primary (β-branched) | (Expected to be high, but potentially lower than unbranched primary reagents due to steric hindrance) |
Q & A
Basic Questions
Q. What are the essential safety protocols for handling 2-Ethylbutylmagnesium bromide in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate ventilation to prevent accumulation of flammable vapors. Use fume hoods for all procedures involving the reagent .
- Static Control : Ground equipment and avoid static discharge using conductive tools and containers. Use antistatic clothing and flooring .
- PPE : Wear flame-resistant, antistatic lab coats, chemical-resistant gloves (tested for Grignard reagents), and safety goggles. Respiratory protection (e.g., N100/P3 masks) may be required if vapor concentrations exceed safety thresholds .
- Storage : Store in airtight, dry containers under inert gas (e.g., argon) at 4°C. Avoid contact with moisture or oxidizing agents .
Q. What is the standard synthetic route for preparing this compound?
- Methodological Answer :
- Starting Materials : React 2-ethyl-1-bromobutane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere .
- Procedure :
Activate Mg by washing with dilute HCl, followed by drying.
Add 2-ethyl-1-bromobutane dropwise to Mg in ether/THF under reflux (40–50°C).
Monitor reaction progress via exotherm and Grignard reagent turbidity.
- Critical Factors : Maintain moisture-free conditions, controlled addition rate, and inert atmosphere to prevent side reactions (e.g., hydrolysis) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound in moisture-sensitive applications?
- Methodological Answer :
- Solvent Purity : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone). Verify water content via Karl Fischer titration (<10 ppm) .
- Inert Atmosphere : Employ Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm.
- Kinetic Control : Slow addition of alkyl halide to Mg (0.5–1 mL/min) to minimize localized overheating and side reactions .
- Yield Monitoring : Use quantitative GC-MS or titration (e.g., Gilman test) to assess active Mg content .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for Mg-bound alkyl group signals (broad peaks at δ 0.5–1.5 ppm in THF-d₈).
- ¹³C NMR : Confirm quaternary carbon shifts near δ 20–30 ppm .
- FT-IR : Identify Mg-C stretching vibrations (~500–600 cm⁻¹) and absence of O-H stretches (to confirm dryness) .
- GC-MS : Analyze purity by derivatizing with D₂O or CO₂ to form detectable hydrocarbons or ketones .
Q. How can contradictions in experimental data (e.g., variable reaction rates) be resolved when using this compound in cross-coupling reactions?
- Methodological Answer :
- Control Experiments :
Replicate reactions with standardized Mg quality and solvent batches.
Test for trace impurities (e.g., LiCl, Cu salts) that may alter reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
